molecular formula C8H16ClNO2 B1443299 4-Piperidinyl propanoate hydrochloride CAS No. 219859-83-3

4-Piperidinyl propanoate hydrochloride

Cat. No. B1443299
M. Wt: 193.67 g/mol
InChI Key: DUFVNBWPAVZWTK-UHFFFAOYSA-N
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Description

4-Piperidinyl propanoate hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.68 . It is produced by MATRIX SCIENTIFIC and is stored at room temperature .

Scientific Research Applications

Solid-state Characterization

Falicaine (propipocaine) hydrochloride and dyclonine hydrochloride, which are structurally related to 4-piperidinyl propanoate hydrochloride, have been characterized for their solid-state properties. This includes thermal analysis, vibrational spectroscopic methods, and solid-state NMR, providing insights into their structural and molecular-level mobility (Schmidt, 2005).

Cognitive Effects

Studies on selective 5-HT4 agonists structurally related to 4-piperidinyl propanoate hydrochloride demonstrate their impact on learning and memory. For example, RS 67333 and RS 67506, potent 5-HT4 receptor agonists, show differential effects in rat models, suggesting a role in cognitive processes (Marchetti et al., 2000), (Fontana et al., 1997).

Cytotoxic and Anticancer Properties

A novel class of cytotoxic and anticancer agents, including 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols, exhibit significant cytotoxicity towards various cancer cell lines. These compounds are structurally similar to 4-piperidinyl propanoate hydrochloride and highlight the potential in cancer treatment (Dimmock et al., 1998).

Neuroleptic Activity

Compounds with a neuroleptic pharmacophore structurally similar to 4-piperidinyl propanoate hydrochloride, such as certain phenyl-4-piperidinylmethanones, have shown potent neuroleptic activity in animal models. This suggests potential applications in treating psychiatric disorders (Boswell et al., 1978).

Synthesis and Bioactivity

Mannich bases with a piperidine moiety, structurally related to 4-piperidinyl propanoate hydrochloride, have been synthesized and evaluated for their cytotoxicity and enzyme inhibitory activities. These compounds provide insights into potential pharmacological applications (Unluer et al., 2016).

Crystal and Molecular Structure

4-Piperidinecarboxylic acid hydrochloride, closely related to 4-piperidinyl propanoate hydrochloride, has been characterized for its crystal and molecular structure using techniques like X-ray diffraction. This provides a deeper understanding of the structural properties of similar compounds (Szafran et al., 2007).

Future Directions

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 4-Piperidinyl propanoate hydrochloride, is an important task of modern organic chemistry .

properties

IUPAC Name

piperidin-4-yl propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-2-8(10)11-7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFVNBWPAVZWTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperidinyl propanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
BD Alreja - 1981 - search.proquest.com
Analogues of allylprodine, trans-1-methyl-4-phenyl-3-(2-propenyl)-4-piperidinyl propanoate, an analgetic which is 40 times more potent than morphine, were synthesized to investigate …
Number of citations: 2 search.proquest.com
T Yamanaka, M Ohkubo, S Kuroda, H Nakamura… - Bioorganic & medicinal …, 2005 - Elsevier
The discovery of the non-peptide antiplatelet injectable agent FK419 is reported. Based on the β-turn structure of RGD peptide sequences in the α chain of fibrinogen, which binds the …
Number of citations: 11 www.sciencedirect.com
山中敏夫 - 2005 - core.ac.uk
1.2. RGDβ-ターンを模したプロトタイプ候補化合物の合成 13 1.2. 1. プロトタイプ候補化合物の合成スキーム 13 1.2. 2. 中員環 β-アミノ酸ラセミ誘導体の合成 14 1.2. 3. 中員環 β-アミノ酸の不斉合成 …
Number of citations: 3 core.ac.uk

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